- Synthesis and electrochemistry of late transition metal complexes containing 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf). The x-ray structure of [PdCl2(dcpf)] and Buchwald-Hartwig catalysis using [PdCl2(bisphosphinometallocene)] precursorsJournal of Organometallic Chemistry, 2006, 691(23), 4890-4900,
Cas no 917511-90-1 (Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II))
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) structure](https://ja.kuujia.com/scimg/cas/917511-90-1x500.png)
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 化学的及び物理的性質
名前と識別子
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- 1,1μ-Bis(di-cyclohexylphosphino)ferrocene palladium dichloride
- Nickel(II)broMide,diMethoxyethan
- [1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II)
- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct
- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium (II)
- [1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II)
- PdCl2(dcypf)
- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)
- SC10467
- ST24048871
- Dichloro [1,1\\'-bis(dicyclohexylphosphino) ferrocene]palladium(II)
- Palladium, [1,1'-bis(dicyclohexylphosphino-kappaP)ferrocene]dichloro-, (SP-4-2)-
- 1,1'-BIS(DI-CYCLOHEXYLPHOSPHINO)FERROCENE PALLADIUM DICHLORIDE;DICHLORO[1,1'-BIS(DICYCLOHEXYLPHOSPHINO)FERROCENE]PALLADIUM(II), DICHLOROMETHANE ADDUCT;PDCL2(DCYPF
- (SP-4-2)-[1,1′-Bis(dicyclohexylphosphino-κP)ferrocene]dichloropalladium (ACI)
- Pd(dcpf)Cl2
- Dichloro[1,1'-bis(dicyclohexylphosphiNA)ferrocene]palladiuM (II)
- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladiuM(II), dichloroMethane adduct,98%
- PalladiuM, [1,1'-bis(dicyclohexylphosphino-κP)ferrocene]dichloro-, (SP-4-2)-
- Dichloro [1,1'-bis(dicyclohexy
- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%
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- MDL: MFCD28411660
- インチ: 1S/2C17H26P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*7-8,13-16H,1-6,9-12H2;2*1H;;/q;;;;;+2/p-2
- InChIKey: HRAMBTUEZQOQRK-UHFFFAOYSA-L
- SMILES: [CH]1[CH][CH][CH][C]1P(C1CCCCC1)C1CCCCC1.[CH]1[CH][CH][CH][C]1P(C1CCCCC1)C1CCCCC1.[Pd](Cl)Cl.[Fe] |^1:0,1,2,3,4,18,19,20,21,22|
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 40
- 回転可能化学結合数: 6
- 複雑さ: 217
- トポロジー分子極性表面積: 0
じっけんとくせい
- Color/Form: No data available
- ゆうかいてん: 294-300 °C
- Boiling Point: No data available
- PSA: 27.18000
- LogP: 11.79670
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:−20°C
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36720-250mg |
[1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | 98% | 250mg |
¥54.0 | 2024-07-18 | |
Ambeed | A152586-250mg |
[1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | 98+% | 250mg |
$11.0 | 2025-02-26 | |
Chemenu | CM102818-10g |
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct |
917511-90-1 | 95% | 10g |
$505 | 2021-06-15 | |
ChemScence | CS-0031984-5g |
[1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | ≥98.0% | 5g |
$500.0 | 2021-09-02 | |
eNovation Chemicals LLC | D916171-5g |
[1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | 98% | 5g |
$125 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TJ073-500mg |
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) |
917511-90-1 | 98% | 500mg |
420.0CNY | 2021-08-04 | |
Chemenu | CM102818-5g |
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct |
917511-90-1 | 95% | 5g |
$281 | 2021-06-15 | |
Ambeed | A152586-1g |
[1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | 98+% | 1g |
$29.0 | 2025-02-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B804044-1g |
[1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |
917511-90-1 | 98% | 1g |
572.00 | 2021-05-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001731-1g |
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) |
917511-90-1 | 98% | 1g |
¥274 | 2024-05-21 |
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 合成方法
Synthetic Circuit 1
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) Raw materials
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) Preparation Products
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 関連文献
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1. Continuous stirred-tank reactor cascade platform for self-optimization of reactions involving solidsKakasaheb Y. Nandiwale,Travis Hart,Andrew F. Zahrt,Anirudh M. K. Nambiar,Prajwal T. Mahesh,Yiming Mo,María José Nieves-Remacha,Martin D. Johnson,Pablo García-Losada,Carlos Mateos,Juan A. Rincón,Klavs F. Jensen React. Chem. Eng. 2022 7 1315
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)に関する追加情報
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II): A Comprehensive Overview in Modern Catalysis
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), commonly referred to as Pd(dppf)Cl₂, is a highly significant organopalladium complex that has garnered considerable attention in the field of catalysis and organic synthesis. This compound, with the CAS number 917511-90-1, is renowned for its versatility and efficiency in various chemical transformations, particularly in cross-coupling reactions. The unique structural features of Pd(dppf)Cl₂, including its bidentate phosphine ligand system and palladium(II) center, make it an invaluable tool for synthetic chemists.
The dppf ligand, short for 1,1'-bis(dicyclohexylphosphino)ferrocene, is a cornerstone of modern palladium catalysis. Its robust chelating properties provide excellent steric and electronic control over the palladium center, which is crucial for achieving high yields and selectivity in complex synthetic pathways. The ferrocene moiety not only contributes to the stability of the complex but also enhances its solubility in various organic solvents, making it a practical choice for industrial applications.
In recent years, Pd(dppf)Cl₂ has been extensively studied for its role in cross-coupling reactions, which are fundamental to constructing complex organic molecules. These reactions include Suzuki-Miyaura, Heck, and Sonogashira couplings, among others. The ability of Pd(dppf)Cl₂ to facilitate these transformations under mild conditions has made it a preferred catalyst in both academic research and industrial processes. For instance, recent studies have demonstrated its effectiveness in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
One of the most compelling aspects of Pd(dppf)Cl₂ is its tunability through ligand modification. By altering the dppf ligand or employing different reaction conditions, chemists can fine-tune the catalytic activity of the complex for specific applications. This flexibility has led to numerous innovations in catalytic systems, enabling the efficient synthesis of a wide range of target molecules. Moreover, the use of Pd(dppf)Cl₂ has been explored in asymmetric catalysis, where chiral ligands are employed to induce enantioselectivity in reactions.
The application of computational methods has further enhanced our understanding of the mechanism by which Pd(dppf)Cl₂ operates. Through density functional theory (DFT) calculations and other spectroscopic techniques, researchers have been able to elucidate the transition states and intermediates involved in catalytic cycles. This detailed mechanistic insight has not only validated existing theories but also provided new avenues for improving catalytic efficiency. For example, studies have shown that optimizing the electronic properties of the dppf ligand can significantly enhance the rate of cross-coupling reactions.
Another area where Pd(dppf)Cl₂ has made significant contributions is in polymer chemistry. The ability to incorporate functional groups into polymers via palladium-catalyzed reactions has opened up new possibilities for designing materials with tailored properties. Researchers have utilized this catalyst to synthesize block copolymers and functionalized polymers that exhibit unique mechanical and thermal properties. These advancements have potential applications in nanotechnology, coatings, and biodegradable materials.
The environmental impact of catalytic processes has also been a focal point in recent research. The development of greener alternatives to traditional palladium catalysts is essential for sustainable chemistry. Fortunately, Pd(dppf)Cl₂ offers a favorable balance between efficiency and environmental considerations. Its high turnover numbers and low metal waste generation make it an attractive option for large-scale applications. Additionally, efforts are underway to develop more eco-friendly ligands that can be used alongside palladium complexes without compromising catalytic performance.
In conclusion, Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) represents a cornerstone of modern organometallic chemistry and catalysis. Its unique properties and versatility have made it an indispensable tool for synthetic chemists across various disciplines. As research continues to uncover new applications and improve our understanding of its mechanisms, this compound is poised to remain at the forefront of chemical innovation.
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